

The Pharmacology of CK-963: A Selective Cardiac Troponin Activator

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Compound of Interest		
Compound Name:	CK-963	
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An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacology of **CK-963**, a novel small molecule designed to enhance cardiac muscle contractility. **CK-963** acts as a selective cardiac troponin activator, offering a potential new therapeutic approach for conditions characterized by reduced cardiac function. This document details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, outlines the experimental protocols used to characterize its activity, and provides visual representations of its signaling pathway and the experimental workflow employed in its evaluation.

Core Mechanism of Action

CK-963 directly targets the cardiac troponin complex, a key regulator of muscle contraction. Unlike traditional inotropic agents that increase intracellular calcium levels, **CK-963** enhances the sensitivity of the myofilaments to calcium.[1][2] This mechanism of action is believed to improve cardiac contractility without the adverse effects associated with calcium overload, such as increased myocardial oxygen demand and potential for arrhythmias.

Biochemical and biophysical assays have confirmed that **CK-963** directly interacts with a cardiac troponin chimera.[1][2][3][4] Its activity is specific to the cardiac thin filament, as it is only active in reconstituted sarcomere systems containing this component and shows selectivity against fast skeletal myofibrils and smooth muscle myosin.[1] Notably, **CK-963** does not inhibit phosphodiesterase-3 (PDE-3), further distinguishing its pharmacological profile from other classes of inotropic agents.[1][2]



Quantitative Pharmacological Data

The following tables summarize the key quantitative data for **CK-963** from in vitro and in vivo preclinical studies.

Table 1: In Vitro Binding Affinity and Potency

Parameter	Value	Assay	Source
Dissociation Constant (Kd) vs. Cardiac Troponin Chimera	11.5 ± 3.2 μM	Isothermal Titration Calorimetry (ITC)	[1][2][3][4]
Cardiac Myofibril AC40	0.7 μΜ	Cardiac Myofibril ATPase Assay	[3]

Table 2: In Vivo Efficacy in a Rat Model

Parameter	Unbound Plasma Concentration	Effect	Source
Increase LVFS by 10%	0.4 μΜ	Increased Cardiac Contractility	[1][3]
Increase LVFS by 40%	1.2 μΜ	Increased Cardiac Contractility	[3]
Maximum Effect	~100 µM (total plasma concentration)	Nearly 100% increase in LVFS	[1][3]

LVFS: Left Ventricular Fractional Shortening

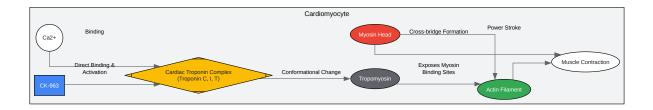
Table 3: Pharmacokinetic Parameters in Rats (0.5 mg/kg IV dose)

Parameter	Value	Source
Clearance	< 25% of hepatic blood flow	[3]
Half-life (t1/2)	0.6 to 2.3 hours	[3]



Signaling Pathway of CK-963

The following diagram illustrates the proposed signaling pathway for **CK-963** in enhancing cardiac muscle contraction.



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Caption: Signaling pathway of **CK-963** in cardiac myocytes.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

High-Throughput Cardiac Myofibril ATPase Assay

This assay was utilized to identify activators of the cardiac sarcomere by measuring the rate of ATP hydrolysis by myosin.

- Preparation of Cardiac Myofibrils: Bovine cardiac myofibrils are prepared from ventricular tissue.
- Assay Buffer: A buffer containing varying free calcium concentrations is prepared using EGTA and CaCl2.
- NADH-Coupled System: The ATPase activity is measured using a NADH-coupled enzymatic assay. The oxidation of NADH is monitored spectrophotometrically.



Procedure:

- Cardiac myofibrils are incubated in the assay buffer at a submaximal calcium concentration (pCa 6-5.8).
- CK-963 or control vehicle is added to the wells.
- The reaction is initiated by the addition of ATP.
- The rate of NADH disappearance is measured over time to determine the ATPase activity.
- Data Analysis: The concentration of CK-963 that produces a 40% increase in the ATPase rate (AC40) is calculated.

Isothermal Titration Calorimetry (ITC)

ITC was employed to confirm the direct binding of **CK-963** to the cardiac troponin complex and to determine the binding affinity.

- · Protein and Ligand Preparation:
 - A cardiac troponin chimera (cNTnC-TnI) is purified and dialyzed against the ITC buffer.
 - CK-963 is dissolved in the same ITC buffer to ensure a precise match.
- ITC Instrument Setup: The experiment is performed using an isothermal titration calorimeter. The sample cell contains the cardiac troponin chimera solution, and the injection syringe is filled with the **CK-963** solution.
- Titration: A series of small injections of the CK-963 solution into the sample cell are performed at a constant temperature.
- Data Acquisition: The heat change associated with each injection is measured.
- Data Analysis: The binding isotherm is generated by plotting the heat change per injection against the molar ratio of CK-963 to the troponin chimera. The dissociation constant (Kd), stoichiometry (n), and enthalpy change (ΔH) of the binding interaction are determined by fitting the data to a suitable binding model.



In Vivo Rat Echocardiography and Pharmacokinetic Analysis

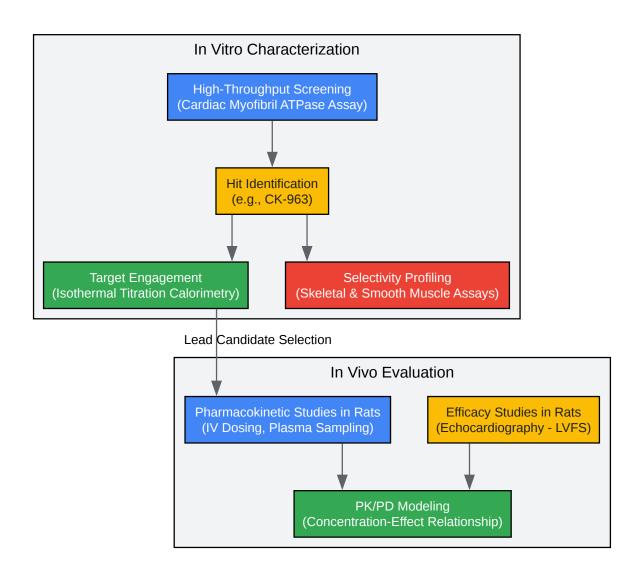
This study was conducted to evaluate the in vivo efficacy and pharmacokinetic profile of **CK-963** in rats.

- Animal Model: Male Sprague-Dawley rats are used for the study.
- Drug Administration: CK-963 is administered intravenously (IV) as a continuous or stepwise infusion.
- Echocardiography:
 - Transthoracic echocardiography is performed on anesthetized rats at baseline and at various time points during and after drug infusion.
 - M-mode and 2D echocardiographic images of the left ventricle are acquired.
 - Left Ventricular Fractional Shortening (LVFS) is calculated as the primary pharmacodynamic endpoint to assess cardiac contractility.
- Pharmacokinetic Sampling: Blood samples are collected at specified time points. Plasma is separated and stored for analysis.
- Bioanalysis: The plasma concentrations of CK-963 are determined using a validated analytical method (e.g., LC-MS/MS).
- Data Analysis:
 - Pharmacokinetic parameters such as clearance and half-life are calculated from the plasma concentration-time data.
 - The relationship between unbound plasma concentrations of CK-963 and the change in LVFS is analyzed to determine the in vivo potency.

Experimental Workflow



The following diagram provides a logical representation of the preclinical experimental workflow for the characterization of **CK-963**.



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Caption: Preclinical experimental workflow for CK-963.

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